methyl 5-phenyl-3-[4-(pyrrolidine-1-sulfonyl)benzamido]thiophene-2-carboxylate
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Overview
Description
methyl 5-phenyl-3-[4-(pyrrolidine-1-sulfonyl)benzamido]thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-phenyl-3-[4-(pyrrolidine-1-sulfonyl)benzamido]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene in the presence of a palladium catalyst.
Attachment of the Pyrrolidin-1-ylsulfonylbenzoyl Group: This step involves the reaction of the thiophene derivative with a sulfonyl chloride and pyrrolidine under basic conditions.
Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrrolidin-1-ylsulfonylbenzoyl group is particularly interesting for its potential interactions with biological targets .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 5-phenyl-3-[4-(pyrrolidine-1-sulfonyl)benzamido]thiophene-2-carboxylate involves its interaction with specific molecular targets. The pyrrolidin-1-ylsulfonylbenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-phenylthiophene-2-carboxylate: Lacks the pyrrolidin-1-ylsulfonylbenzoyl group, making it less versatile in biological applications.
5-Phenyl-3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-2-carboxylic acid: Similar structure but lacks the methyl ester group, which can affect its solubility and reactivity.
Uniqueness
methyl 5-phenyl-3-[4-(pyrrolidine-1-sulfonyl)benzamido]thiophene-2-carboxylate is unique due to the combination of functional groups it possesses
Properties
IUPAC Name |
methyl 5-phenyl-3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S2/c1-30-23(27)21-19(15-20(31-21)16-7-3-2-4-8-16)24-22(26)17-9-11-18(12-10-17)32(28,29)25-13-5-6-14-25/h2-4,7-12,15H,5-6,13-14H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUQURCCDLPKML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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